molecular formula C22H18Cl2IN3O3S B11556506 N-(3,4-Dichlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3,4-Dichlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11556506
M. Wt: 602.3 g/mol
InChI Key: UQMYRRIEDPGEOU-CVKSISIWSA-N
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Description

N-(3,4-Dichlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including dichlorophenyl, iodophenyl, hydrazinecarbonyl, and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of 4-iodobenzaldehyde with hydrazine to form the hydrazone.

    Coupling with dichlorophenyl: The hydrazone intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the desired product.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the functional groups.

    Reduction: Reduction reactions can modify the hydrazinecarbonyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazine
  • N-(3,4-Dichlorophenyl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]hydrazine
  • N-(3,4-Dichlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]hydrazine

Uniqueness

The uniqueness of N-(3,4-Dichlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H18Cl2IN3O3S

Molecular Weight

602.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-1-(4-iodophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2IN3O3S/c1-15(16-7-9-17(25)10-8-16)26-27-22(29)14-28(18-11-12-20(23)21(24)13-18)32(30,31)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,27,29)/b26-15+

InChI Key

UQMYRRIEDPGEOU-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)I

Canonical SMILES

CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)I

Origin of Product

United States

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